![molecular formula C17H22N4OS B2705686 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methylthiophene-2-carboxamide CAS No. 2034201-00-6](/img/structure/B2705686.png)
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methylthiophene-2-carboxamide
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Overview
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H22N4OS and its molecular weight is 330.45. The purity is usually 95%.
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Scientific Research Applications
- Compound Activity : Studies have identified this compound as a potent PAK4 inhibitor with an IC50 below 1 μM . Specifically, compounds 8d and 9c exhibit remarkable inhibitory activity against PAK4.
- In Vitro Activity : Compound 13, structurally related to our target compound, exhibits potent in vitro antipromastigote activity .
- Derivatives : Compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) exhibit anti-inflammatory and analgesic activities .
Cancer Research: PAK4 Inhibition
Leishmaniasis and Malaria Treatment
Anti-Inflammatory and Analgesic Properties
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
Target of Action
The primary target of the compound N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide is the p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, which are activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide interacts with PAK4, inhibiting its activity . This interaction results in significant changes in cellular functions regulated by PAK4, such as cell growth, apoptosis, and cytoskeleton functions .
Biochemical Pathways
The inhibition of PAK4 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide affects the pathways regulated by the Rho family GTPases Rac and Cdc42 . These pathways play crucial roles in various cellular functions, including cell growth, apoptosis, and cytoskeleton functions .
Pharmacokinetics
The compound’s interaction with pak4 suggests that it may have a significant impact on bioavailability .
Result of Action
The interaction of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide with PAK4 results in the inhibition of cell growth, promotion of cell apoptosis, and regulation of cytoskeleton functions . This leads to potent antiproliferative activity against certain cell lines, such as the A549 cell line .
properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-11-2-5-15(23-11)17(22)18-13-6-8-21(9-7-13)16-10-14(19-20-16)12-3-4-12/h2,5,10,12-13H,3-4,6-9H2,1H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJJXSFZDWLZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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